molecular formula C13H11N3OS2 B3639611 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3639611
M. Wt: 289.4 g/mol
InChI Key: ZFVYBLOLGPZNKU-UHFFFAOYSA-N
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Description

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a benzimidazole moiety linked to a thiazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of benzimidazole derivatives with thiazolone precursors. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. For instance, it can bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is similar to that of other benzimidazole derivatives, which are known to interfere with cellular processes by targeting specific proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combined benzimidazole and thiazolone structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit multiple modes of action compared to its individual components.

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-2-16-12(17)10(19-13(16)18)7-11-14-8-5-3-4-6-9(8)15-11/h3-7,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYBLOLGPZNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163495
Record name 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385377-43-5
Record name 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
Reactant of Route 2
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 3
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 4
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 5
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 6
5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

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